BenchChemオンラインストアへようこそ!

tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate

Orthogonal synthesis Boc protection heterocyclic building block

tert-Butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate (CAS 2254135-66-3, C₉H₁₆N₂O₃, MW 200.23) is a Boc-protected heterocyclic building block belonging to the 4-oxotetrahydropyrimidine class—a pharmacophore that has been validated as a novel central scaffold for hepatitis B virus capsid assembly modulators (CpAMs). Unlike generic piperidone or pyrimidine-dione building blocks, this compound carries an endocyclic ketone at position 4 flanked by two differentially reactive nitrogen atoms (N1 Boc-protected, N3 free), enabling sequential orthogonal derivatization into two distinct side chains from a single core.

Molecular Formula C9H16N2O3
Molecular Weight 200.238
CAS No. 2254135-66-3
Cat. No. B2649218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate
CAS2254135-66-3
Molecular FormulaC9H16N2O3
Molecular Weight200.238
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)NC1
InChIInChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)10-6-11/h4-6H2,1-3H3,(H,10,12)
InChIKeyBKYGBKHDICSEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is tert-Butyl 4-Oxotetrahydropyrimidine-1(2H)-Carboxylate (CAS 2254135-66-3) and Why Does It Matter for Procurement?


tert-Butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate (CAS 2254135-66-3, C₉H₁₆N₂O₃, MW 200.23) is a Boc-protected heterocyclic building block belonging to the 4-oxotetrahydropyrimidine class—a pharmacophore that has been validated as a novel central scaffold for hepatitis B virus capsid assembly modulators (CpAMs) [1]. Unlike generic piperidone or pyrimidine-dione building blocks, this compound carries an endocyclic ketone at position 4 flanked by two differentially reactive nitrogen atoms (N1 Boc-protected, N3 free), enabling sequential orthogonal derivatization into two distinct side chains from a single core [2]. The compound is sold as an intermediate by multiple specialty chemical suppliers in purities ranging from 95% to 98%, with a predicted boiling point of 359.1±35.0 °C, density of 1.129±0.06 g/cm³, and pKa of 15.35±0.20 .

Why tert-Butyl 4-Oxotetrahydropyrimidine-1(2H)-Carboxylate Cannot Be Substituted by Common Piperidone or Pyrimidine-Dione Building Blocks


Closely related building blocks—such as N-Boc-4-piperidone (CAS 79099-07-3) or tert-butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate—differ from the target compound in ways that fundamentally alter the biological profile and synthetic utility of the final molecules. The presence of two endocyclic nitrogens with distinct reactivity in the 4-oxotetrahydropyrimidine ring permits the independent installation of two side chains from a single cyclic urea core, a feature absent in mononitrogen piperidone scaffolds [1]. Critically, structure–activity relationship (SAR) studies have demonstrated that the 4-oxotetrahydropyrimidine series does not follow the same SAR rules as established CpAM chemotypes such as heteroaryldihydropyrimidines (HAPs, e.g., compound 7) or sulfamoylbenzamides (SBAs, e.g., compound 11)—the tolerance for substituents at position 5 is inverted compared to the methyl-position-6 benefit observed in HAPs [2]. This chemotype-specific SAR means that substituting the core with a structurally similar but functionally distinct building block will not reliably reproduce potency or selectivity in downstream derivatives.

Quantitative Evidence Guide: How tert-Butyl 4-Oxotetrahydropyrimidine-1(2H)-Carboxylate Differentiates from Closest Analogs


Orthogonal Derivatization: Two Differentially Reactive Nitrogens vs. Single-Nitrogen N-Boc-4-Piperidone

The target compound provides two endocyclic nitrogen atoms with orthogonal reactivity: N1 is Boc-protected (inert under basic and nucleophilic conditions), while N3 is available for direct alkylation. This enables a sequential two-directional derivatization strategy. In contrast, N-Boc-4-piperidone (CAS 79099-07-3, C₁₀H₁₇NO₃, MW 199.25) contains only a single ring nitrogen, limiting derivatization to one vector . In the published SAR campaign for HBV CpAMs, the N3 position of the 4-oxotetrahydropyrimidine core was first functionalized via benzylation to establish the R1 substitution, followed by urea formation at N1 after Boc removal, yielding compound 27 with submicromolar antiviral activity [1].

Orthogonal synthesis Boc protection heterocyclic building block HBV capsid assembly modulator

Divergent SAR: 4-Oxotetrahydropyrimidine Core Tolerates Position-5 Substitution Unlike HAP Chemotype Compound 7

In the 4-oxotetrahydropyrimidine series, substitution at position 5 (R2) is well tolerated: compounds bearing phenyl (50), triazole (52), benzamide (53), sulfonamide (54), and acrylamide (55) at position 5 all displayed 'comparable or slightly better potencies than 27 (58031)' [1]. In stark contrast, the structurally related HAP compound 7 benefits from methyl substitution at position 6 adjacent to the carbonyl—yet when a methyl group was introduced at the 6-position of the 4-oxotetrahydropyrimidine core (compound 44), activity was reduced, confirming the SAR is inverted [2]. This divergence is explicitly noted in the publication: 'this family of compounds does not have the same SAR as the structurally similar compounds 7 and 11' [3].

Structure-activity relationship HBV CpAM chemotype divergence position-5 tolerance

Validated Anti-HBV Potency: Lead Compound 27 (58031) Achieves Submicromolar EC50 with High Selectivity Window

Derivatives synthesized from the target building block yield compounds with quantifiable anti-HBV activity. The lead compound 27 (58031), synthesized via the 4-oxotetrahydropyrimidine core using Boc-protected β-alanine as the starting material, demonstrated an EC50 of 0.52 μM against HBV DNA replication in the AML12HBV10 mouse hepatocyte cell line [1]. In a confirmatory human hepatoma-derived cell line (HepDES19), the EC50 was 0.84 μM, consistent across species [2]. Critically, compound 27 showed no detectable cytotoxicity at 50 μM (CC50 >50 μM), yielding a selectivity index (SI = CC50/EC50) of >96 in AML12HBV10 cells—indicating a wide therapeutic window [3]. Mechanism-of-action studies confirmed that 27 (58031) is a type II core protein allosteric modulator (CpAM) that misdirects capsid assembly into non-functional empty capsids, a mechanism distinct from nucleos(t)ide polymerase inhibitors like entecavir [4].

HBV antiviral EC50 selectivity index capsid assembly modulator type II CpAM

Commercial Availability and Purity Differentiation: 95–98% Purity Across Multiple Suppliers with Cold-Chain Storage Requirement

The target compound is commercially available from multiple specialty chemical suppliers. Purity specifications range from 95% (Chemshuttle Cat. No. 187481) to 98% (ChemicalBook Shaanxi supplier and Leyan Cat. No. 1827314) . The compound requires refrigerated storage at 2–8 °C, indicating thermal sensitivity that must be factored into procurement and logistics planning . In comparison, the close structural analog N-Boc-4-piperidone (CAS 79099-07-3) is widely available in ≥98% purity from major suppliers (Sigma-Aldrich, Thermo Fisher) and is a crystalline solid at room temperature (mp 73–77 °C) requiring no cold-chain storage, reflecting the fundamentally different physicochemical nature of the two scaffolds despite nearly identical molecular weight .

Building block procurement purity specification storage condition vendor comparison

Physicochemical Profile: Predicted Boiling Point, Density, and pKa Differentiate the 4-Oxo from the 2-Oxo Regioisomer and Saturated Analog

The target compound (4-oxo regioisomer, CAS 2254135-66-3) has a predicted boiling point of 359.1±35.0 °C, density of 1.129±0.06 g/cm³, and pKa of 15.35±0.20 . The 2-oxo regioisomer (tert-butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate, CAS 85909-08-6/131056-76-3) has the same molecular formula (C₉H₁₆N₂O₃, MW 200.23) and would be predicted to have similar bulk properties; however, the carbonyl position at C2 versus C4 critically alters the electronic environment of the ring. In the 4-oxo isomer, the carbonyl is conjugated with N3 (forming an enaminone system), lowering the pKa of the adjacent N–H and facilitating selective N3 alkylation under mild basic conditions [1]. In the 2-oxo isomer, the carbonyl sits between both ring nitrogens as a cyclic urea, eliminating this differential nitrogen reactivity and precluding the sequential orthogonal derivatization strategy that defines the utility of the 4-oxo scaffold .

Physicochemical properties regioisomer comparison boiling point density pKa

Synthetic Accessibility: Boc-Protected β-Amino Acid Route Provides Modular Entry to 4-Oxotetrahydropyrimidine Core

The published synthesis of the 4-oxotetrahydropyrimidine core uses a modular two-step sequence: (1) Boc-protected β-amino acid (e.g., Boc-β-Ala-OH) is coupled with an amine (R1–NH₂) to form amide 18; (2) Boc is removed with HCl to yield intermediate 19, followed by cyclization with paraformaldehyde under basic conditions (NaOH or cyanuric chloride) to generate the 4-oxotetrahydropyrimidine core 20 [1]. This route installs the R1 substituent at N3 prior to ring closure, providing maximal synthetic flexibility. By contrast, direct alkylation of the pre-formed unprotected 4-oxotetrahydropyrimidine ring would be complicated by competing N1- versus N3-regioselectivity—an issue circumvented by the Boc-protected building block approach [2]. The use of paraformaldehyde as the methylene source is operationally simple and avoids toxic formaldehyde gas or dichloromethane-based methylenation reagents that have been employed in analogous piperidone syntheses [3].

Synthetic methodology Boc deprotection cyclization modular synthesis

Optimal Application Scenarios for tert-Butyl 4-Oxotetrahydropyrimidine-1(2H)-Carboxylate Based on Quantitative Differentiation Evidence


HBV Capsid Assembly Modulator (CpAM) Lead Discovery and Library Synthesis

The 4-oxotetrahydropyrimidine scaffold is validated as a new chemotype of type II CpAMs that misdirect HBV core protein dimer assembly into non-functional empty capsids, a mechanism distinct from both type I CpAMs (e.g., Bay 41-4109) and polymerase inhibitors (e.g., entecavir) [1]. Compound 27 (58031), synthesized from this building block, achieves EC50 = 0.52 μM against HBV in AML12HBV10 cells with CC50 >50 μM (selectivity index >96) [2]. The scaffold tolerates diverse substituents at position 5 (phenyl, triazole, benzamide, sulfonamide, acrylamide) while maintaining or improving potency, enabling broad SAR exploration without loss of antiviral activity . Programs seeking novel CpAM chemotypes to address resistance to existing clinical candidates (HAPs, DBTs, SBAs) should prioritize this building block.

Orthogonal Two-Directional Derivatization for Diversity-Oriented Synthesis

The building block's two differentially reactive endocyclic nitrogens—N1 Boc-protected and N3 free—support a sequential two-directional derivatization strategy in which the R1 group is installed at N3 prior to cyclization, followed by Boc removal and urea/amide formation at N1 [1]. This enables the construction of focused libraries where two independent pharmacophoric side chains emanate from a single compact heterocyclic core (MW 200.23), a feature unavailable from the single-nitrogen comparator N-Boc-4-piperidone (MW 199.25) [2]. The modular synthesis using solid paraformaldehyde for cyclization further enhances laboratory accessibility .

Scaffold-Hopping from HAP and SBA Chemotypes to Circumvent Cross-Resistance

The 4-oxotetrahydropyrimidine core displays SAR that is explicitly divergent from the HAP (compound 7) and SBA (compound 11) chemotypes that dominate the HBV CpAM clinical pipeline [1]. Position-5 substitution, which is beneficial or neutral in the 4-oxotetrahydropyrimidine series, has no counterpart in the HAP SAR where the methyl-at-position-6 rule applies [2]. This chemotype-divergent SAR supports the hypothesis that 4-oxotetrahydropyrimidine-derived CpAMs interact with different amino acid residues in the HAP pocket of the HBV core protein, potentially conferring distinct resistance profiles . Scaffold-hopping medicinal chemistry programs targeting HBV should procure this building block to access chemical space orthogonal to existing clinical candidates.

Procurement for Custom Synthesis of Key Intermediate 3-(2,4-Difluorobenzyl)tetrahydropyrimidin-4(1H)-one

In the published synthetic route, the Boc-protected building block is ultimately deprotected to yield 3-(2,4-difluorobenzyl)tetrahydropyrimidin-4(1H)-one, which then reacts with phenyl carbamates to form the final phenyl urea CpAMs [1]. For laboratories seeking to bypass the initial Boc-β-Ala-OH coupling and cyclization steps, procurement of the pre-formed building block tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate enables direct entry at a late-stage intermediate, reducing the synthetic burden by two steps [2]. However, procurement teams must verify the 4-oxo regioisomer (CAS 2254135-66-3) specifically, as the 2-oxo regioisomer (CAS 131056-76-3) is also commercially available but lacks the requisite differential nitrogen reactivity .

Quote Request

Request a Quote for tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.